molecular formula C22H21ClN4O5 B2518548 5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole CAS No. 1172396-34-7

5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B2518548
CAS No.: 1172396-34-7
M. Wt: 456.88
InChI Key: ZAIWYFFHTVLZLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C22H21ClN4O5 and its molecular weight is 456.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

The compound also contains a pyrazolidine ring, which is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms. Pyrazolidine derivatives have been reported to possess various biological activities, such as anti-inflammatory and analgesic activities .

The compound also contains a trimethoxyphenyl (TMP) group. The TMP group serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects .

Biological Activity

5-[3-(3-Chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole is a synthetic compound that belongs to the oxadiazole family. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections will explore its biological activity based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C18H18ClN5O2C_{18}H_{18}ClN_{5}O_{2}, with a molecular weight of 371.8 g/mol. The structure features a pyrazolidine moiety and a 1,2,4-oxadiazole ring, which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that oxadiazole derivatives often exhibit significant antimicrobial properties. For instance, similar compounds have shown effectiveness against various bacterial strains. The mechanism of action is believed to involve the inhibition of biofilm formation and disruption of bacterial cell walls .

CompoundActivityReference
5a–bAntibacterial against S. aureus
5a–bAntifungal activity

Anticancer Activity

Studies have demonstrated that oxadiazole derivatives can induce apoptosis in cancer cells. For example, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.63
U-937 (Leukemia)<2.78
A549 (Lung Cancer)<2.78

These findings suggest that the compound may interact with cellular pathways involved in apoptosis and cell proliferation.

Anti-inflammatory Activity

The presence of specific functional groups in the oxadiazole structure has been linked to anti-inflammatory effects. Similar compounds have been reported to inhibit pro-inflammatory cytokines and reduce inflammation markers in vitro .

The biological activity of this compound can be attributed to its structural features:

  • Oxadiazole Ring : Known for its role in enhancing bioactivity through interactions with biological targets.
  • Pyrazolidine Moiety : Contributes to the compound's ability to penetrate cell membranes and affect intracellular processes.
  • Chloro and Ethoxy Substituents : These groups may enhance lipophilicity and improve binding affinity to target proteins.

Case Studies

A study conducted on a series of oxadiazole derivatives revealed that modifications in substituents significantly impacted their biological efficacy. For instance, the introduction of halogen atoms improved anticancer activity against specific cell lines while maintaining low toxicity levels in non-cancerous cells .

Properties

IUPAC Name

5-[3-(3-chloro-4-ethoxyphenyl)pyrazolidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN4O5/c1-5-31-16-7-6-12(8-15(16)23)19-14(11-24-26-19)22-25-21(27-32-22)13-9-17(28-2)20(30-4)18(10-13)29-3/h6-10,14,19,24,26H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQSCKYUPGZJGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(CNN2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.